1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol
Beschreibung
Eigenschaften
IUPAC Name |
1-[4-(aminomethyl)-2-fluorophenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-7-9(8-14)1-2-12(11)15-5-3-10(16)4-6-15/h1-2,7,10,16H,3-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBQAMWFYBKREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039892-60-8 | |
| Record name | 1-[4-(aminomethyl)-2-fluorophenyl]piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthesis via Epichlorohydrin and Piperidinol Coupling
A well-documented method involves the reaction of chiral epichlorohydrin with substituted phenols, followed by coupling with piperidinols:
- (S)-(+)-epichlorohydrin is reacted with 4-substituted phenol (e.g., 4-chloro-3-(trifluoromethyl)phenol) in the presence of cesium carbonate in acetonitrile under reflux overnight to form a chiral epoxide intermediate.
- This intermediate is then reacted with 4-piperidinol derivatives in ethanol under reflux to afford the corresponding piperidin-4-ol substituted with the phenyl moiety.
- The crude product is purified by silica gel column chromatography using hexane and ethyl acetate gradients to yield the final product as a white powder.
- Yields for similar compounds in this series range from 19% to 50% over two steps after purification.
This approach, while demonstrated for analogs, provides a strategic basis for synthesizing this compound by choosing appropriate fluorinated phenol starting materials and piperidinol scaffolds.
Halogenation and Aminomethylation of Fluoropiperidines
Another synthetic route involves the preparation of 4-fluoropiperidine derivatives followed by halogenation and subsequent aminomethylation:
- Starting from 1-tert-butyl 4-fluoropiperidine-1-carboxylate, bromomethylation is achieved using N-bromosuccinimide (NBS) at 0°C to yield 1-tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate with high yield (~92%).
- The bromomethyl intermediate is then subjected to nucleophilic substitution with ammonia or other amine sources to introduce the aminomethyl group.
- After deprotection and purification steps, 4-aminomethyl-4-fluoropiperidine derivatives are obtained as colorless oils or solids.
- Typical yields for the aminomethylation step are around 67%, with purification by aqueous extraction and organic solvent washing.
- Further functionalization to introduce the phenyl substituent at the 1-position can be achieved through lithiation and electrophilic aromatic substitution or coupling reactions under controlled low temperatures (0°C to room temperature).
This method allows selective functionalization of the piperidine ring and efficient introduction of the aminomethyl group adjacent to the fluorine substituent.
Preparation of Piperidin-4-ol Core
The piperidin-4-ol core itself can be synthesized or procured via:
- Reduction of 4-piperidone hydrochloride in methanol, followed by recrystallization and drying steps to obtain high-purity 4-piperidinol.
- Acetylation and subsequent hydrolysis steps can be employed to modify the hydroxyl group as needed.
- These steps are scalable and suitable for large-scale synthesis with high yields and purity, facilitating the downstream functionalization required for the target compound.
Reductive Amination and Coupling Approaches
- Reductive amination of 4-piperidone derivatives with aminomethylated fluorophenyl compounds under mild conditions (e.g., sodium borohydride in methanol) can yield the desired piperidin-4-ol substituted products.
- Coupling of piperidine intermediates with protected amino acid derivatives followed by deprotection and reduction has been reported for structurally related compounds, suggesting potential routes for introducing the aminomethyl group on the fluorophenyl ring.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Epichlorohydrin + substituted phenol | Cs2CO3, acetonitrile, reflux overnight | 19-50 | Chiral epoxide intermediate formation |
| Epoxide + 4-piperidinol | Ethanol, reflux overnight | Included in above | Coupling step to form piperidin-4-ol derivative |
| Bromomethylation of fluoropiperidine | NBS, 0°C to RT, 3 h | 92 | High-yield halogenation step |
| Aminomethylation | Ammonia or amine nucleophile, aqueous workup | 67 | Nucleophilic substitution of bromomethyl group |
| Reduction of 4-piperidone hydrochloride | Methanol, rotary evaporation, recrystallization | High | Scalable preparation of piperidin-4-ol core |
Research Findings and Optimization Notes
- The use of chiral epichlorohydrin allows access to optically active intermediates, which may be important for biological activity.
- The choice of solvent (ethanol, acetonitrile) and base (cesium carbonate) is critical for reaction completion and yield optimization.
- Purification by silica gel chromatography with gradient elution is effective for isolating pure products.
- Halogenation with NBS is efficient and high-yielding but requires careful temperature control to avoid side reactions.
- Aminomethylation via nucleophilic substitution is a reliable method but may require careful pH adjustments and solvent extractions to maximize purity.
- Alternative greener methods using aqueous ammonia have been explored for related piperidin-4-ol derivatives, offering safer and more environmentally friendly protocols.
Analyse Chemischer Reaktionen
1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit their effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substitutions
1-[(4-Aminophenyl)methyl]piperidin-4-ol (CAS: 262368-63-8)
- Key Differences: Lacks the fluorine atom at the ortho position of the phenyl ring and replaces the aminomethyl group with a benzyl-linked amino group.
- The benzyl-amino group may enhance steric bulk compared to the aminomethyl substituent .
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol (CAS: 163631-02-5)
- Key Differences : Contains a benzyl group and a 4-fluorophenyl group on the piperidine ring instead of a single substituted phenyl group.
Halogenated and Trifluoromethyl Derivatives
1-(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)piperidin-4-ol HCl (CAS: 1189422-75-0)
- Key Differences : Incorporates a trifluoromethyl group and an indenyl moiety.
1-[4,4-Bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol (Proprietary Name: Semap)
- Key Differences : Features bis(4-fluorophenyl) and chloro-trifluoromethylphenyl groups.
- Impact : The multiple halogen substituents likely enhance receptor affinity and pharmacokinetic profiles, as seen in antipsychotic agents. This contrasts with the simpler substitution pattern of the target compound .
Sulfonyl and Piperazinyl Derivatives
1-(4-Chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol (CAS: 478041-65-5)
- Key Differences : Includes a sulfonyl group and a piperazinylmethyl substituent.
- The piperazine moiety may confer affinity for serotonin receptors, a common feature in anxiolytics .
Data Table: Comparative Analysis of Key Compounds
Pharmacological and Toxicological Insights
- This underscores the need for careful optimization of substituents in the target compound .
- Activity: Fluorine and aminomethyl groups are associated with enhanced blood-brain barrier penetration and receptor binding, as seen in proprietary drugs like Semap .
Biologische Aktivität
1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of neuroscience and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an aminomethyl group and a fluorinated phenyl moiety. Its structural formula can be represented as follows:
This unique combination of functional groups contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its modulation of neurotransmitter systems. Research indicates that the compound interacts with trace amine-associated receptors (TAARs), which play critical roles in various neurological processes:
- Dopamine Pathway Modulation : It has been shown to influence dopamine signaling, which is crucial for mood regulation and cognitive functions.
- Serotonin Pathway Interaction : The compound may also affect serotonin pathways, suggesting potential applications in treating mood disorders and other neuropsychiatric conditions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent. The following table summarizes its activity compared to other compounds:
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antimicrobial | Gram-positive and Gram-negative bacteria |
| 3-Bromo-4-fluoroaniline | Antimicrobial | Various bacterial strains |
| 4-Fluoro-N-methylpiperidine | Analgesic properties | Not specified |
Antiviral Potential
In addition to its antimicrobial effects, preliminary research suggests that this compound may possess antiviral properties. While specific viral targets are still under investigation, its structural features indicate a potential for disrupting viral replication mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Neuropharmacological Studies : A study demonstrated that this compound acts as an agonist at TAARs, leading to enhanced dopaminergic signaling in animal models. This suggests its potential utility in treating conditions such as depression and schizophrenia.
- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Cancer Research : The compound's structure has been utilized in developing derivatives aimed at targeting cancer cell lines. Initial results indicate that certain derivatives exhibit cytotoxic effects against HepG-2 liver cancer cells .
Q & A
Q. What are the optimal synthetic routes for 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of piperidin-4-ol derivatives typically involves nucleophilic substitution or reductive amination. For example, coupling 4-(aminomethyl)-2-fluorobenzaldehyde with a piperidin-4-one precursor under acidic conditions, followed by reduction (e.g., NaBH4 or catalytic hydrogenation) to yield the hydroxyl group. Reaction optimization includes:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .
- Temperature control : Reactions at 60–80°C balance reaction rate and side-product formation .
- Catalyst use : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity in aryl halide substitutions .
Yields can vary significantly (22–69%) depending on substituent steric effects and purification methods (e.g., recrystallization vs. column chromatography) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be noted?
Methodological Answer:
- 1H NMR : Key signals include:
- 13C NMR : Fluorine coupling splits aromatic carbons (e.g., C-2 at δ 160–165 ppm for C-F) .
- HRMS : Exact mass confirms molecular formula (e.g., [M+H]+ for C12H16FN2O: calc. 223.1248) .
- IR : O-H stretch (~3400 cm⁻¹) and C-F vibration (~1100 cm⁻¹) .
Advanced Research Questions
Q. How does the fluorine substitution at the 2-position of the phenyl ring influence the compound’s electronic properties and receptor binding affinity?
Methodological Answer: Fluorine’s electronegativity alters the aromatic ring’s electron density, enhancing:
- Lipophilicity : Increased logP improves membrane permeability (critical for CNS-targeting agents) .
- Receptor interactions : Fluorine’s steric and electronic effects modulate binding to targets like serotonin receptors (5-HT1F). For example, fluorophenyl derivatives show higher 5-HT1F antagonism (Ki = 11 nM) compared to non-fluorinated analogs (Ki > 300 nM) due to optimized van der Waals contacts .
- Metabolic stability : Fluorine reduces oxidative metabolism, prolonging half-life in vivo .
Q. What strategies can resolve contradictions in biological activity data across different in vitro and in vivo models?
Methodological Answer:
- Assay standardization : Use identical cell lines (e.g., HEK293T for cAMP GloSensor assays) to minimize variability in receptor expression levels .
- Pharmacokinetic profiling : Measure plasma/tissue concentrations to confirm bioavailability discrepancies (e.g., poor CNS penetration may explain lack of in vivo glucose tolerance effects despite in vitro insulin secretion) .
- Off-target screening : Employ radioligand binding assays (e.g., 3H-LSD for 5-HT receptors) to identify unintended interactions (e.g., 5-HT2B binding at Ki = 343 nM) .
Q. How can X-ray crystallography be applied to determine the compound’s binding mode with target proteins, and what challenges arise in crystallization?
Methodological Answer:
- Crystallization conditions : Use hanging-drop vapor diffusion with PEG-based precipitants and optimize pH (6.5–7.5) to stabilize protein-ligand complexes .
- Data collection : High-resolution (≤1.3 Å) X-ray diffraction (e.g., synchrotron sources) resolves fluorine’s electron density and hydrogen-bonding networks .
- Refinement challenges :
Q. How do structural modifications (e.g., salt formation) impact the compound’s physicochemical properties and bioactivity?
Methodological Answer:
- Salt selection : Oxalate or hydrochloride salts improve aqueous solubility (e.g., oxalate salt of analog 19: solubility >10 mg/mL vs. free base <1 mg/mL) .
- Stability studies : Accelerated degradation tests (40°C/75% RH) reveal oxalate salts are prone to hydrolysis, requiring lyophilization for long-term storage .
- Bioactivity correlation : Salt formation can alter pharmacokinetics (e.g., delayed Tmax for hydrochloride vs. free base in rodent models) without affecting receptor affinity .
Data Contradiction Analysis Example
Observed Discrepancy : A piperidin-4-ol derivative showed potent in vitro insulin secretion in human islets but no acute glucose tolerance improvement in mice .
Resolution Steps :
Mechanistic dissection : Confirm if the effect is survival-mediated (e.g., β-cell apoptosis inhibition) vs. acute insulin release via 5-HT1A/1F pathways .
Dose-response alignment : Adjust in vivo dosing to match in vitro EC50 (e.g., 1–10 mg/kg vs. 1–10 µM) .
Tissue distribution : Use LC-MS to verify compound accumulation in pancreatic islets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
